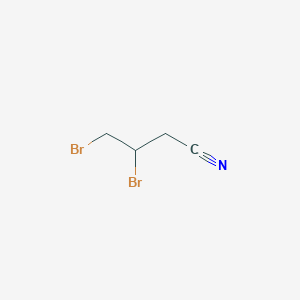
3,4-Dibromobutanenitrile
概要
説明
3,4-Dibromobutanenitrile is an organic compound with the molecular formula C₄H₅Br₂N It is a nitrile derivative characterized by the presence of two bromine atoms attached to the carbon chain
科学的研究の応用
3,4-Dibromobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromobutanenitrile typically involves the bromination of butanenitrile. One common method is the addition of bromine to butanenitrile in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where butanenitrile is reacted with bromine in controlled environments to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions
3,4-Dibromobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Formation of substituted butanenitrile derivatives.
Reduction: Formation of 3,4-dibromobutylamine.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
作用機序
The mechanism of action of 3,4-Dibromobutanenitrile involves its reactivity with various molecular targets. The bromine atoms and nitrile group can interact with different functional groups in target molecules, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
類似化合物との比較
Similar Compounds
3,4-Dichlorobutanenitrile: Similar structure but with chlorine atoms instead of bromine.
3,4-Diiodobutanenitrile: Similar structure but with iodine atoms instead of bromine.
3,4-Difluorobutanenitrile: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3,4-Dibromobutanenitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, leading to different chemical behavior and applications .
特性
IUPAC Name |
3,4-dibromobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N/c5-3-4(6)1-2-7/h4H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHBWFDXJBLCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474129 | |
| Record name | Butanenitrile, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25109-74-4 | |
| Record name | Butanenitrile, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


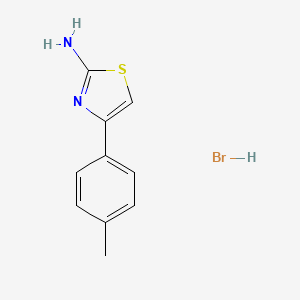
![4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate](/img/structure/B3119320.png)

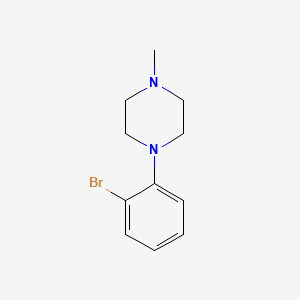
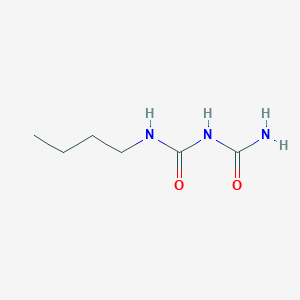
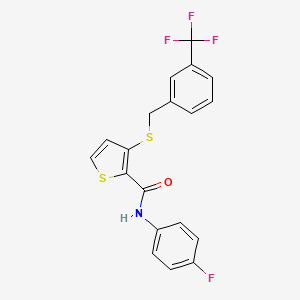
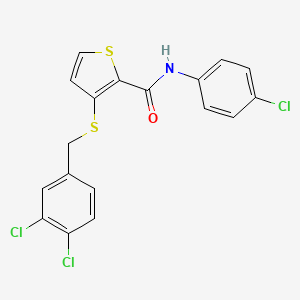
![N-[4-(morpholin-4-yl)phenyl]pentanamide](/img/structure/B3119371.png)
![3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B3119376.png)
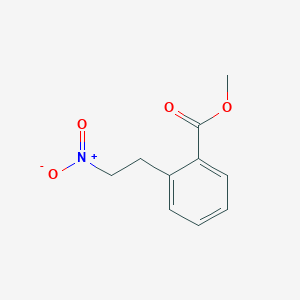
![3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3119396.png)
![4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3119401.png)
![N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B3119414.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide](/img/structure/B3119420.png)
